Glicaramide
Overview
Description
Glicaramide, also known by its chemical name N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide, is an orally bioavailable anti-diabetic medicationThis compound is classified as a second-generation sulfonylurea and is known for its pronounced extra-pancreatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glicaramide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-cyclopentane phthalic anhydride with hydrazine hydrate to form N-amino-1,2-cyclopentane phthalic amide. This intermediate is then subjected to further reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Glicaramide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Glicaramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of sulfonylureas.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Glicaramide exerts its effects by binding to sulfonylurea receptors on the surface of pancreatic beta cells. This binding blocks ATP-sensitive potassium channels, leading to the closure of these channels and a decrease in potassium efflux. The resulting depolarization of the beta cells triggers the release of insulin. Additionally, this compound may increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and enhance the sensitivity of insulin receptors .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide (Glyburide): Another second-generation sulfonylurea with similar potency.
Glipizide: A sulfonylurea with a shorter duration of action.
Gliclazide: Known for its cardiovascular protective effects.
Uniqueness
Glicaramide is unique due to its pronounced extra-pancreatic effects compared to other sulfonylureas. It has a cyclic acyl group that replaces the 2-methoxy-5-chlorobenzyl group found in glibenclamide, contributing to its distinct pharmacological profile .
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGLVNSPMMGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190471 | |
Record name | Glicaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36980-34-4 | |
Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36980-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glicaramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glicaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLICARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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